molecular formula C6H8N2OS B13044428 N,N-dimethyl-1,2-oxazole-4-carbothioamide

N,N-dimethyl-1,2-oxazole-4-carbothioamide

Cat. No.: B13044428
M. Wt: 156.21 g/mol
InChI Key: IDOYDMRGXWLDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl-1,2-oxazole-4-carbothioamide is a chemical compound with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol It is known for its unique structure, which includes an oxazole ring and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-1,2-oxazole-4-carbothioamide typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of dimethyl-1,2-oxazole-4-carbothioamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1,2-oxazole-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of substituted oxazole compounds .

Scientific Research Applications

Dimethyl-1,2-oxazole-4-carbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of dimethyl-1,2-oxazole-4-carbothioamide involves its interaction with specific molecular targets and pathways. The oxazole ring and carbothioamide group can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions can modulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyl-1,2-oxazole-4-carbothioamide include:

  • 3,5-Dimethyl-4-isoxazolecarbothioamide
  • 4-Isoxazolecarbothioamide, 3,5-dimethyl-

Uniqueness

Dimethyl-1,2-oxazole-4-carbothioamide is unique due to its specific combination of an oxazole ring and a carbothioamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

N,N-dimethyl-1,2-oxazole-4-carbothioamide

InChI

InChI=1S/C6H8N2OS/c1-8(2)6(10)5-3-7-9-4-5/h3-4H,1-2H3

InChI Key

IDOYDMRGXWLDPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)C1=CON=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.